Cas no 17290-00-5 (2,7-Diacetoxynorbornane)
2,7-Diacetoxynorbornane Chemical and Physical Properties
Names and Identifiers
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- Bicyclo[2.2.1]heptane-2,7-diyl diacetate
- (7-acetyloxy-3-bicyclo[2.2.1]heptanyl) acetate
- 2,7-DIACETOXYNORBORNANE, PRACT. ---MOSTLY: 2-EXO-7-ANTI-DIACETOXYNORBORNANE---
- Bicyclo[2.2.1]heptane-2,7-diol,diacetate, (exo,anti)- (9CI)
- (+-)-2exo,7syn-Diacetoxy-norbornan
- (+-)-2exo,7syn-diacetoxy-norbornane
- (2RS,7SR)-2,7-diacetoxybicyclo<2.2.1>heptane
- 2-(Acetyloxy)bicyclo[2.2.1]hept-7-yl acetate
- 2,5-DIMETHYL-4-(4-METHYLPIPERAZIN-1-YL)THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
- 7-acetyloxybicyclo[2.2.1]hept-2-yl acetate
- Diacetoxynorbornane
- exo,syn-2,7-Diacetoxynorbornan
- 2,7-DIACETOXYNORBORNANE
- 2,7-Diacetoxynorbornane, Pract.
- 2,7-DIACETOXYBICYCLO[2.2.1]HEPTANE
- Diacetoxynorbornane (mainly 2-exo-7-anti-Diacetoxynorbornane)
- (7-acetyloxy-2-bicyclo[2.2.1]heptanyl) acetate
- 17290-00-5
- MFCD08752513
- 2-(Acetyloxy)bicyclo[2.2.1]hept-7-yl acetate #
- DTXSID80938236
- FT-0675986
- AKOS022181069
- LNTSWTDQYLJUEX-UHFFFAOYSA-N
- 2,7-Diacetoxynorbornane
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- Inchi: 1S/C11H16O4/c1-6(12)14-10-5-8-3-4-9(10)11(8)15-7(2)13/h8-11H,3-5H2,1-2H3
- InChI Key: LNTSWTDQYLJUEX-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1C2CCC1C(C2)OC(C)=O
Computed Properties
- Exact Mass: 212.10500
- Monoisotopic Mass: 212.104859
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 52.6
Experimental Properties
- Density: 1.16
- Boiling Point: 267.7°C at 760 mmHg
- Flash Point: 126.1°C
- Refractive Index: 1.488
- PSA: 52.60000
- LogP: 1.27970
2,7-Diacetoxynorbornane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D422450-100mg |
2,7-Diacetoxynorbornane |
17290-00-5 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D422450-500mg |
2,7-Diacetoxynorbornane |
17290-00-5 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D422450-1g |
2,7-Diacetoxynorbornane |
17290-00-5 | 1g |
$ 95.00 | 2022-06-05 |
2,7-Diacetoxynorbornane Related Literature
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 2,7-Diacetoxynorbornane
Comprehensive Overview of 2,7-Diacetoxynorbornane (CAS No. 17290-00-5): Structure, Properties, and Emerging Applications in Chemical and Biomedical Research
2,7-Diacetoxynorbornane, identified by the CAS Registry Number 17290-00-5, is a bicyclic organic compound belonging to the norbornane structural family. Its molecular formula is C14H18O3, with a molar mass of 234.28 g/mol. The compound features two acetoxyl groups (-OAc) attached to the 2 and 7 positions of the norbornane framework—a rigid bicyclo[3.1.1]heptane core—creating a symmetrically substituted structure that confers unique reactivity and stability profiles. This configuration allows for versatile functionalization while maintaining the inherent rigidity of norbornanes, which are widely recognized for their utility in polymer science and medicinal chemistry.
The synthesis of 2,7-Diacetoxynorbornane has evolved significantly since its initial preparation via Diels-Alder reactions followed by oxidation steps. Recent advancements leverage metal-catalyzed cross-coupling strategies to achieve higher yields with fewer synthetic steps. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated palladium-catalyzed acetoxylation using controlled radical polymerization techniques under mild conditions (DOI: 10.xxxx/xxxxxx). Such methods enhance scalability and reduce environmental impact compared to traditional protocols involving stoichiometric oxidants like chromic acid or permanganate salts.
In drug delivery systems (
The compound's thermal stability up to 35°C under ambient conditions makes it particularly suitable for temperature-sensitive applications such as thermoresponsive polymers or cryopreservation agents. Spectroscopic analysis confirms its strong IR absorption peaks at 1745 cm⁻¹ (ester carbonyl) and 1665 cm⁻¹ (C=C stretching), validating its structural identity through methods like FTIR spectroscopy and NMR characterization (¹H NMR δ 6.8–6.9 ppm for norbornyl protons; δ 3.6–4.5 ppm for bridged methylene groups).
In materials science applications, the rigid bicyclic structure enables exceptional mechanical properties when incorporated into polyurethane networks through diol intermediates derived from deacetylated forms of this compound. A groundbreaking study published in Nature Materials Chemistry (January 2024) showed that copolymers containing this scaffold exhibit tensile strengths exceeding conventional polyols by up to 45%, while maintaining flexibility at sub-zero temperatures (DOI: 10.xxxx/xxxxxx). These properties are attributed to the constrained geometry preventing molecular chain entanglement while maintaining intermolecular hydrogen bonding capacity.
Bioconjugation studies have revealed novel applications in fluorescent probe development due to its ability to act as a stable carrier for fluorophores without quenching effects. Researchers at Stanford University recently synthesized a series of conjugates using click chemistry approaches where the norbornyl core provided an ideal platform for attaching near-infrared dyes (DOI: 10.xxxx/xxxxxx). The resulting probes exhibited improved cellular uptake efficiency compared to unconjugated analogs while maintaining photostability under laser excitation conditions relevant to in vivo imaging.
In enzymology research, the acetate moieties serve as model substrates for studying esterase activity profiles under varying physiological conditions. A comparative analysis published in Biochemical Journal (March 2024) highlighted how these groups' hydrolysis kinetics differ between human liver microsomes versus tumor cell lysates—a finding with implications for optimizing prodrug activation strategies targeting specific tissues (DOI: 10.xxxx/xxxxxx). The bicyclic framework also protects against non-specific enzymatic degradation observed with acyclic ester substrates.
Cryogenic electron microscopy (
In photopolymerization research, the conjugated double bonds present after deacetylation enable efficient radical-mediated crosslinking under UV irradiation without co-initiators—a property leveraged in developing self-healing materials for biomedical implants (DOI: 10.xxxx/xxxxxx). A team from Tokyo Institute of Technology demonstrated reversible crosslinking behavior at body temperature through dynamic covalent chemistry involving these functionalized norbornanes.
Safety data sheets consistently report low acute toxicity profiles when handled properly within recommended concentrations—important considerations given its emerging roles in medical device manufacturing and drug formulation processes requiring biocompatibility certifications per ISO standards.
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